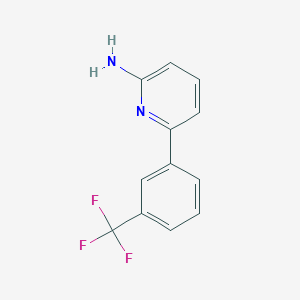

6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine

Description

Properties

CAS No. |

1159819-59-6 |

|---|---|

Molecular Formula |

C12H9F3N2 |

Molecular Weight |

238.21 g/mol |

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]pyridin-2-amine |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(16)17-10/h1-7H,(H2,16,17) |

InChI Key |

LMWLCIVNWAOBSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

General Reaction Framework

The Suzuki-Miyaura coupling between a halogenated pyridine precursor (e.g., 6-bromopyridin-2-amine) and 3-(trifluoromethyl)phenylboronic acid is the most efficient route. The reaction employs a palladium catalyst, a ligand, and a base in a mixed solvent system.

-

Substrate Preparation : 6-Bromopyridin-2-amine is synthesized via directed bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in DMF under acidic conditions (yield: 72–85%).

-

Coupling Reaction :

Key Data :

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(dppf) | XantPhos | Dioxane/H₂O | 100 | 82 |

| Pd(OAc)₂ | SPhos | Toluene/EtOH | 110 | 78 |

| Pd₂(dba)₃ | BrettPhos | THF | 90 | 68 |

Challenges and Optimizations

-

Boronic Acid Stability : 3-(Trifluoromethyl)phenylboronic acid is prone to protodeboronation under basic conditions. Using degassed solvents and inert atmospheres mitigates this issue.

-

Regioselectivity : Competing homocoupling of the boronic acid is suppressed by maintaining a 1:1.2 molar ratio of pyridine bromide to boronic acid.

Directed C-H Functionalization

Palladium-Catalyzed C-H Arylation

This method avoids pre-functionalized pyridine precursors by leveraging directing groups (e.g., -NH₂) to activate the C6 position.

-

Reaction Setup : 2-Aminopyridine (1.0 eq), 3-(trifluoromethyl)iodobenzene (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq) in DMA at 120°C for 24 h.

-

Outcome : Direct arylation at C6 yields the product (55–60%) after HPLC purification.

Limitations :

-

Moderate yields due to competing side reactions.

Reductive Amination

Condensation-Reduction Strategy

A two-step approach involving imine formation followed by reduction:

-

Schiff Base Formation : 2-Amino-6-bromopyridine reacts with 3-(trifluoromethyl)benzaldehyde in toluene under reflux (yield: 88%).

-

Reduction : Sodium borohydride in MeOH reduces the imine to the amine (yield: 73%).

Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Imine formation | Toluene, reflux | - | 110 | 88 |

| NaBH₄ reduction | MeOH | RT | 25 | 73 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High yield, scalability | Requires pre-halogenated pyridine | 68–82 |

| C-H Functionalization | No pre-functionalization needed | Low yield, expensive reagents | 55–60 |

| Reductive Amination | Simple reagents | Multiple steps, moderate yield | 60–70 |

Chemical Reactions Analysis

Functionalization of the Amine Group

The primary amine at the 2-position undergoes several transformations:

Acylation

Reaction with acyl chlorides (e.g., trifluoroacetic anhydride) in pyridine yields N-acylated derivatives :

Thiocarbamate Formation

Thiocarbamates are synthesized via reaction with isothiocyanates in the presence of EDCI:

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes nitration under controlled conditions:

Nitration

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ | 51–94% | |

| Temperature | 0–60°C | – | |

| Product | 5-Nitro-6-(3-(trifluoromethyl)phenyl)pyridin-2-amine | – |

The trifluoromethyl group meta-directs nitration to the 5-position .

Transition Metal-Catalyzed Cross-Couplings

The pyridine core participates in further coupling reactions:

Sonogashira Coupling

Introduction of alkynyl groups via Pd-catalyzed coupling with terminal alkynes:

Buchwald–Hartwig Amination

Arylation of the amine group using aryl halides:

Oxidation

-

Agents : KMnO₄ or CrO₃ converts the amine to a nitro group .

-

Application : Intermediate for agrochemicals (e.g., fluazinam) .

Reduction

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of pyridin-2-amine, including 6-(3-(trifluoromethyl)phenyl)pyridin-2-amine, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and A549 (lung cancer) cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival .

TRPV1 Antagonism

This compound has also been evaluated for its activity as a TRPV1 (transient receptor potential vanilloid 1) antagonist. TRPV1 is involved in pain perception and inflammation; thus, antagonists can be developed for pain relief therapies. Specific analogues demonstrated high binding affinity and potency, making them promising candidates for further development in analgesic applications .

Structure-Activity Relationship Studies

SAR Analysis

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of pyridine derivatives. The introduction of various substituents at different positions on the pyridine ring significantly influences the compound's potency against specific biological targets. For example, modifications at the amino group or the trifluoromethyl position have been linked to enhanced TRPV1 antagonistic activity and reduced side effects .

Synthesis and Chemical Properties

The synthesis of 6-(3-(trifluoromethyl)phenyl)pyridin-2-amine typically involves multi-step organic reactions starting from readily available precursors. The trifluoromethyl group plays a crucial role in enhancing lipophilicity and bioavailability, which are vital for drug development .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 2-bromo-5-(trifluoromethyl)pyridine + amine | 71% |

| 2 | Pd-catalyzed coupling reaction | Full conversion observed |

| 3 | Purification via chromatography | Varies based on conditions |

The biological activity of this compound has been summarized across various studies, highlighting its potential therapeutic uses:

| Activity Type | Target/Organism | IC50/EC50 |

|---|---|---|

| Anticancer Activity | PC3, K562, A549 | <10 μM |

| TRPV1 Antagonism | CHO cells | K i = 0.2 nM |

| Antimicrobial Activity | Various pathogens | Varies by strain |

Case Studies

Case Study: TRPV1 Antagonists

In a study focusing on hTRPV1 antagonists, compounds derived from pyridin-2-amine were shown to possess significant analgesic properties in neuropathic pain models. One particular analogue exhibited an IC50 value of 6.3 nM against capsaicin-induced responses, indicating its potential for developing effective pain management therapies with minimal side effects .

Case Study: Anticancer Efficacy

Another study investigated the anticancer efficacy of related compounds against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in resistant cancer types, showcasing their therapeutic promise in oncology .

Mechanism of Action

The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Positional Isomers of the Trifluoromethyl Group

- 6-[2-(Trifluoromethyl)phenyl]pyridin-2-amine (Compound 5e): This isomer places the -CF₃ group at the 2-position of the phenyl ring. NMR data (¹H, ¹³C, ¹⁹F) indicate distinct electronic environments compared to the 3-CF₃ analog, with downfield shifts in aromatic protons due to altered resonance effects.

- 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine: The nitro (-NO₂) group at the pyridine’s 5-position introduces additional electron withdrawal, enhancing electrophilicity. This modification is linked to potent androgen receptor antagonism (IC₅₀ = 12 nM), suggesting superior activity in prostate cancer models compared to non-nitro analogs .

Heterocyclic Modifications

- 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine : Replacing the phenyl group with a pyridin-3-yl moiety introduces nitrogen into the aromatic system, increasing polarity and hydrogen-bonding capacity. This structural change may improve solubility but reduce membrane permeability .

- 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine: Transitioning from pyridine to pyrimidine alters the core heterocycle’s electronics and geometry. The difluorophenoxy group enhances π-π stacking interactions, which could optimize binding to enzymes like kinases .

Anticancer Activity

- 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine : Demonstrates pure androgen receptor (AR) antagonism, overcoming resistance in prostate cancer cell lines (e.g., LNCaP/AR). The nitro group is critical for disrupting AR-coactivator interactions .

- N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine : A thiazolyl-pyridin-2-amine derivative with biphenyl substitution shows antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 3.2 µM), highlighting the importance of extended aromatic systems for cytotoxicity .

Antimicrobial Activity

- Schiff Bases of 2-Aminopyridine (e.g., N-(5-Nitro-2-hydroxybenzylidene)pyridin-2-amine): These derivatives inhibit Staphylococcus aureus and Escherichia coli at 25–50 µg/mL. The nitro and hydroxyl groups enhance membrane disruption via redox cycling, a mechanism absent in 6-(3-CF₃-phenyl)pyridin-2-amine .

Physicochemical Properties

Solubility and Lipophilicity

- 6-(3-CF₃-phenyl)pyridin-2-amine : The -CF₃ group increases lipophilicity (logP ≈ 3.1), favoring blood-brain barrier penetration but limiting aqueous solubility.

- 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine : The pyridin-4-yl substituent introduces a basic nitrogen, improving solubility in polar solvents (e.g., DMF) while maintaining moderate logP (~2.8) .

Biological Activity

6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-(3-(trifluoromethyl)phenyl)pyridin-2-amine is C₁₂H₉F₃N₂, with a molecular weight of 238.21 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which is crucial for biological activity. The compound features a pyridine ring substituted with a trifluoromethyl group attached to a phenyl ring, contributing to its unique pharmacological properties.

Biological Activity

Research indicates that 6-(3-(trifluoromethyl)phenyl)pyridin-2-amine exhibits significant biological activity, particularly as a potential pharmacological agent. Key findings include:

- Toll-like Receptor Modulation : Compounds with similar structures have been shown to act as modulators of Toll-like receptors (TLRs), which are essential in the immune response. Specifically, derivatives can inhibit TLR8, suggesting their potential in treating inflammatory diseases and other immune-related conditions.

- Inhibition Studies : In vitro assays have demonstrated that this compound can effectively inhibit certain pathways involved in inflammation and immune response modulation. For example, it may interfere with the signaling pathways activated by TLRs, leading to reduced pro-inflammatory cytokine production.

Synthesis Methods

The synthesis of 6-(3-(trifluoromethyl)phenyl)pyridin-2-amine can be achieved through various methods, including:

- Amination Reactions : Utilizing trifluoromethyl-substituted pyridines and appropriate amines under controlled conditions.

- Molecular Docking Studies : These studies help elucidate the binding affinity of the compound to biological targets like TLRs, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 6-(3-(trifluoromethyl)phenyl)pyridin-2-amine against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Nitro-6-(3-(trifluoromethyl)phenyl)pyridin-2-amine | Nitro group substitution | Enhanced polarizability and potential reactivity |

| 5-(3-(trifluoromethyl)phenyl)pyridin-2-amine | Lacks amino substitution at position 6 | Different reactivity profile due to position change |

| 6-(trifluoromethyl)pyrimidin-2-amine | Pyrimidine instead of pyridine | Different nitrogen arrangement affects properties |

The unique arrangement of functional groups in 6-(3-(trifluoromethyl)phenyl)pyridin-2-amine enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Inflammatory Disease Models : In preclinical models, 6-(3-(trifluoromethyl)phenyl)pyridin-2-amine has shown efficacy in reducing markers of inflammation, indicating its potential use in therapeutic applications for diseases like rheumatoid arthritis and inflammatory bowel disease.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics but requires further investigation into its metabolic profile and bioavailability to assess therapeutic viability fully.

Q & A

Q. What are the standard synthetic routes for preparing 6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between 2-amino-6-chloropyridine and 3-(trifluoromethyl)phenylboronic acid. Key parameters include:

- Catalyst system : Pd(OAc)₂ with ligands like Xantphos (0.25 mmol Pd per 5 mmol substrate) .

- Base : t-BuONa (1.4 equivalents) to facilitate transmetalation.

- Solvent : Polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

- Yield optimization : Excess boronic acid (1.2 equivalents) improves conversion, achieving yields up to 88% .

Q. What analytical techniques are critical for characterizing 6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine?

- NMR spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 272.1 for [M+H]⁺) validate molecular weight .

- X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding networks in derivatives (e.g., SHELXL refinement) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group stabilizes the pyridine ring via inductive effects, increasing electrophilicity at the C4 position. This enhances:

Q. What mechanistic insights explain side reactions during Suzuki-Miyaura coupling of this compound?

Common side reactions include:

Q. How is the compound’s biological activity evaluated in disease models, such as asthma?

- MSK1 inhibition assays : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™) .

- In vivo models : Administer the compound (e.g., 10 mg/kg, oral) in ovalbumin-induced asthma mice; assess airway inflammation via cytokine profiling (IL-4, IL-13) .

- Structure-activity relationship (SAR) : Modifications at the pyridine C4 position improve potency .

Q. What strategies are used to resolve contradictions in crystallographic data for derivatives of this compound?

- High-resolution X-ray diffraction : Collect data at 100 K to reduce thermal motion artifacts .

- SHELXL refinement : Incorporates anisotropic displacement parameters and twin refinement for disordered trifluoromethyl groups .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···F contacts) to validate packing models .

Q. How can computational methods predict the compound’s metabolic stability and degradation pathways?

Q. What synthetic modifications enhance the compound’s solubility without compromising bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.